2-chloro-4-(4-phenylmethoxyphenoxy)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(4-phenylmethoxyphenoxy)pyridine typically involves the reaction of 4-benzyloxyphenol with 2-chloropyridine under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(4-phenylmethoxyphenoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
2-chloro-4-(4-phenylmethoxyphenoxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-(4-phenylmethoxyphenoxy)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzyloxy-phenoxy)-3-nitrobenzonitrile: Similar structure but with a nitro group.
4-(4-Benzyloxy-phenoxy)acetic acid: Contains an acetic acid group instead of a pyridine ring.
Uniqueness
2-chloro-4-(4-phenylmethoxyphenoxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClNO2 |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-4-(4-phenylmethoxyphenoxy)pyridine |
InChI |
InChI=1S/C18H14ClNO2/c19-18-12-17(10-11-20-18)22-16-8-6-15(7-9-16)21-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
WZXVNHFQBPWZCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC(=NC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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